3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLDFIDGPOGZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride under basic conditions to introduce the cyclohexylsulfonyl group.
Coupling with Pyridazine: The final step involves coupling the cyclohexylsulfonyl-substituted piperidine with a pyridazine derivative through an etherification reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine-Containing Pyridazine Derivatives
- LY303870 (Lanepitant): This compound contains a piperidine moiety linked to a pyridazine-like scaffold via an acetamide group. Unlike the target compound, LY303870 lacks a sulfonyl group but includes a methoxybenzyl substituent, which may reduce lipophilicity compared to the cyclohexylsulfonyl group in 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine. LY303870 is noted for its neurokinin-1 receptor antagonism, suggesting that piperidine-pyridazine hybrids can target CNS pathways .
- CP99994: A piperidine derivative with a methoxybenzylamino group, this compound shares the piperidine core but lacks the pyridazine ring. Its activity as a tachykinin receptor antagonist highlights the pharmacological relevance of piperidine sulfonamides in modulating receptor signaling .
Sulfonamide Derivatives
- SR140333: Features a piperidine ring with a dichlorophenyl-sulfonyl group. SR140333’s activity underscores the importance of sulfonamide groups in receptor interaction .
Pyridazine Derivatives with Heterocyclic Substituents
- Triazolopyridazines (e.g., Compounds 6b, 7b): These derivatives from incorporate triazole-fused pyridazine rings with aryl substituents. While lacking the piperidine-sulfonyl group, their antimicrobial activity suggests that pyridazine cores with bulky substituents (e.g., tolyl, phenoxyphenyl) enhance bioactivity against gram-positive and gram-negative bacteria .
Pharmacological Activities
Analgesic and Anti-Inflammatory Activity
Pyridazine derivatives with piperazine or piperidine substituents, such as 11h and 11i (), exhibit analgesic activity comparable to aspirin. The presence of a propanamide side chain in these compounds enhances activity, whereas the target compound’s cyclohexylsulfonyl-piperidine group may offer improved metabolic stability due to reduced susceptibility to enzymatic hydrolysis .
Antimicrobial Activity
Triazolopyridazines like 6b and 7b () demonstrate potent antibacterial and antifungal effects, with activity comparable to ampicillin and fluconazole. The target compound’s cyclohexylsulfonyl group, being more lipophilic than the aryl groups in these derivatives, might enhance penetration into microbial membranes but could also reduce solubility .
Physicochemical and Structure-Activity Relationships (SAR)
- Sulfonyl Group Role : Sulfonamides in compounds like SR140333 and the target compound may engage in hydrogen bonding with receptor residues, critical for target affinity .
- Substituent Effects : Bulky aliphatic groups (cyclohexyl) vs. aromatic substituents (tolyl, chlorophenyl) influence target selectivity. For example, aromatic groups in triazolopyridazines enhance antimicrobial activity, while aliphatic groups may favor CNS-targeted applications .
Data Tables
Table 1: Analgesic Activity of Pyridazine Derivatives ()
| Compound | Substituent (Pyridazine) | Piperazine/Piperidine Group | Analgesic Activity (vs. Aspirin) |
|---|---|---|---|
| 11b | 6-Cl | 4-(3-Chlorophenyl)piperazine | Equipotent |
| 11h | 6-OCH₃ | 4-(3-Chlorophenyl)piperazine | Higher |
| 11i | 6-OCH₃ | 4-Phenylpiperazine | Higher |
Table 2: Antimicrobial Activity of Triazolopyridazines ()
| Compound | Substituents (R1, R2) | Antibacterial Activity (vs. Ampicillin) | Antifungal Activity (vs. Fluconazole) |
|---|---|---|---|
| 6b | 4’-Tolyl, 4’-Tolyl | Potent | Moderate |
| 7b | 4’-Tolyl, 2’,4’-Dimethyl | Potent | Potent |
| 9b | 4’-Tolyl, 4’-Chlorophenyl | Moderate | Potent |
Biological Activity
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyridazine ring and a piperidine moiety linked through an ether bond, suggest diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by its pyridazine and piperidine components, with the cyclohexylsulfonyl group enhancing its chemical diversity. The synthesis typically involves multiple steps:
- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyclohexylsulfonyl Group : The piperidine intermediate reacts with cyclohexylsulfonyl chloride under basic conditions.
- Coupling with Pyridazine : The final step involves etherification with a pyridazine derivative, often using a suitable base and solvent.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects, particularly through its action on cyclin-dependent kinases (CDKs). Inhibitors of CDKs are crucial in regulating cell cycle progression, and studies have indicated that related compounds can effectively inhibit CDK activity, leading to reduced cell proliferation in cancer models .
3. Neurological Effects
There is ongoing research into the neuroprotective effects of this compound. Its structural similarities with known neuroprotective agents raise the possibility of it modulating pathways involved in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Binding Affinity : Interaction studies indicate that the compound may bind effectively to specific receptors or enzymes, influencing their activity.
- Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases, including GSK-3β and ROCK-1, which are involved in numerous cellular processes .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Thio Pyridine Derivatives | Contains sulfur and pyridine | TRPV1 antagonism | Enhanced hydrophobic interactions |
| Pyrimidine Derivatives | Bifunctional with kinase inhibition | CDK2 degradation | Ubiquitin-proteasome pathway targeting |
| Other Piperidine Derivatives | Varies in substituents on piperidine | Neuroprotective effects | Variable receptor selectivity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A study focused on its inhibitory effects on TRPV1 receptors demonstrated a reduction in pain sensation in animal models, suggesting its potential as an analgesic agent.
- Another research effort explored its role in inhibiting cancer cell proliferation through CDK inhibition, showing significant promise in preclinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
